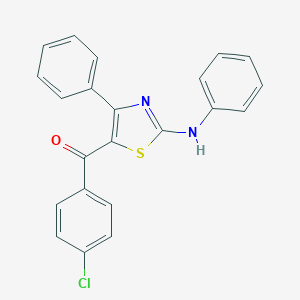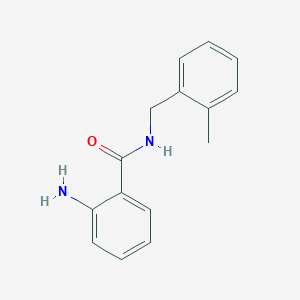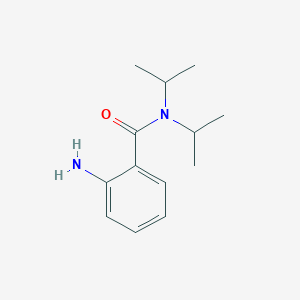
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, also known as ACTM, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. ACTM belongs to the class of thiazole compounds and has been studied for its various biological and pharmacological properties.
Mechanism of Action
The mechanism of action of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has also been shown to modulate the activity of ion channels and receptors, which are involved in neuronal signaling and neurotransmitter release.
Biochemical and Physiological Effects:
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of ion channels and receptors, and inhibition of angiogenesis. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has several advantages for lab experiments, including its synthetic accessibility, stability, and potential as a pharmacological tool. However, (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone also has some limitations, including its relatively low potency and selectivity for certain cellular targets. Further optimization of the synthesis and structure-activity relationship studies may help to overcome these limitations.
Future Directions
There are several future directions for the study of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for cancer and neurological disorders, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new methods for the synthesis of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone and its derivatives may help to improve its yield and purity. Overall, the study of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has the potential to contribute to the development of new pharmacological tools and therapeutic agents for various diseases.
Synthesis Methods
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone can be synthesized using various methods, including the condensation reaction of 2-aminothiazole, acetophenone, and 4-chlorobenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-chloro-4-phenylthiazole with aniline and 4-chlorobenzophenone in the presence of a base. The yield and purity of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone can be improved by optimizing the reaction conditions.
Scientific Research Applications
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been studied for its potential as a pharmacological tool in various research areas, including cancer therapy, neurological disorders, and infectious diseases. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been studied for its potential as an anti-inflammatory and neuroprotective agent in neurological disorders such as Alzheimer's disease and Parkinson's disease. (2-Anilino-4-phenyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
properties
Molecular Formula |
C22H15ClN2OS |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(2-anilino-4-phenyl-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-13-11-16(12-14-17)20(26)21-19(15-7-3-1-4-8-15)25-22(27-21)24-18-9-5-2-6-10-18/h1-14H,(H,24,25) |
InChI Key |
VGZULQNEWTVQRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)


![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)